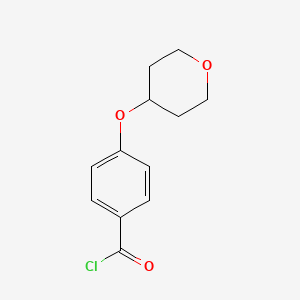
L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine is a peptide composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism depends on the context of its application, such as inhibiting bacterial growth or modulating immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Prolyl-L-valyl-L-valyl-L-proline: Another peptide with distinct biological activities.
Uniqueness
L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine is unique due to its specific sequence of amino acids, which confers unique structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with various biological targets, making it versatile for different applications.
Properties
CAS No. |
651035-77-7 |
|---|---|
Molecular Formula |
C36H57N9O9 |
Molecular Weight |
759.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H57N9O9/c1-20(2)29(44-30(47)21(3)38)35(52)45-18-10-14-27(45)34(51)43-26(19-23-11-6-5-7-12-23)33(50)40-22(4)31(48)41-24(15-16-28(39)46)32(49)42-25(36(53)54)13-8-9-17-37/h5-7,11-12,20-22,24-27,29H,8-10,13-19,37-38H2,1-4H3,(H2,39,46)(H,40,50)(H,41,48)(H,42,49)(H,43,51)(H,44,47)(H,53,54)/t21-,22-,24-,25-,26-,27-,29-/m0/s1 |
InChI Key |
MTAGUTVLBHEHKP-MNVMIIMDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


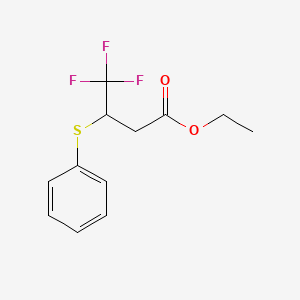

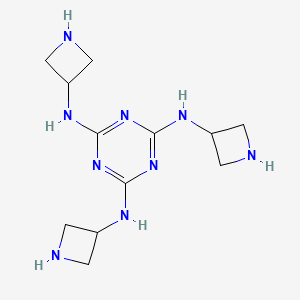
![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
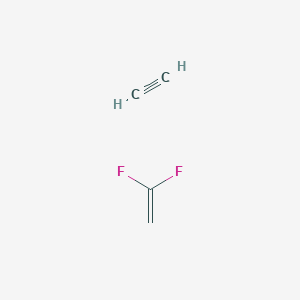

![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
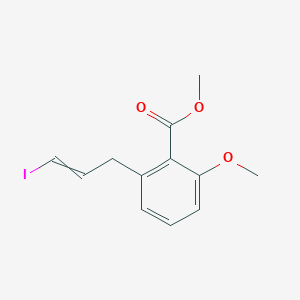
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
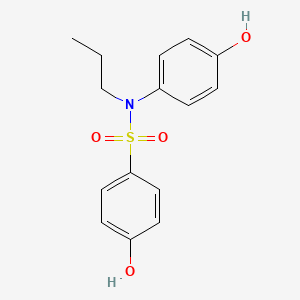
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
